1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate
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Overview
Description
1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate is a complex organic compound that features an indole ring system. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, oxindoles, and reduced malonate derivatives .
Scientific Research Applications
1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: 1-(Acetamido(1H-indol-2-yl)methyl) 3-ethyl 2-ethylmalonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of the acetamido group and the malonate ester enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
1-O-[acetamido(1H-indol-2-yl)methyl] 3-O-ethyl 2-ethylpropanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-4-13(17(22)24-5-2)18(23)25-16(19-11(3)21)15-10-12-8-6-7-9-14(12)20-15/h6-10,13,16,20H,4-5H2,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXTVCLATWMAHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)C(=O)OC(C1=CC2=CC=CC=C2N1)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697634 |
Source
|
Record name | Acetamido(1H-indol-2-yl)methyl ethyl ethylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13373-31-4 |
Source
|
Record name | Acetamido(1H-indol-2-yl)methyl ethyl ethylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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